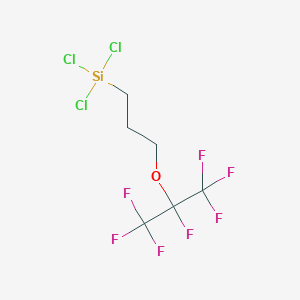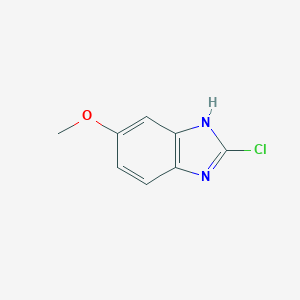
5-Bencil-1,3,4-tiadiazol-2-amina
Descripción general
Descripción
5-Benzyl-1,3,4-thiadiazol-2-amine is an organic compound with the molecular formula C9H9N3S. It belongs to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
Target of Action
The primary target of 5-Benzyl-1,3,4-thiadiazol-2-amine is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer treatment . It also shows inhibitory activity against Acetylcholinesterase (AChE) , which is a key enzyme involved in the progression of Alzheimer’s disease .
Mode of Action
5-Benzyl-1,3,4-thiadiazol-2-amine inhibits the interleukin-6 (IL-6)/JAK/STAT3 pathway . It directly binds to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription . As an AChE inhibitor, it prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway, which is critical in cell growth and differentiation . By inhibiting this pathway, the compound can potentially suppress the proliferation of cancer cells . In the context of Alzheimer’s disease, the compound inhibits AChE, thereby increasing the concentration of acetylcholine in the brain and potentially improving cognitive function .
Result of Action
The compound exhibits anti-proliferative activity against STAT3-overexpressing DU145 and MDA-MB-231 cancer cells, inducing cell cycle arrest and apoptosis . In Alzheimer’s disease, by inhibiting AChE, the compound could potentially ameliorate cognitive symptoms .
Análisis Bioquímico
Biochemical Properties
5-Benzyl-1,3,4-thiadiazol-2-amine has been reported to possess acetylcholinesterase (AChE) inhibition activities . Acetylcholinesterase is an enzyme that is critical for nerve function, and inhibitors of this enzyme are used in the treatment of Alzheimer’s disease . The compound interacts with this enzyme, inhibiting its activity and thereby influencing biochemical reactions .
Cellular Effects
The compound’s inhibition of acetylcholinesterase can have significant effects on various types of cells and cellular processes . By inhibiting acetylcholinesterase, 5-Benzyl-1,3,4-thiadiazol-2-amine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Benzyl-1,3,4-thiadiazol-2-amine involves its binding interactions with acetylcholinesterase, leading to enzyme inhibition . This inhibition can lead to changes in gene expression and other effects at the molecular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-1,3,4-thiadiazol-2-amine typically involves the reaction of phenylacetic acid derivatives with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods: Industrial production methods for 5-Benzyl-1,3,4-thiadiazol-2-amine are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: 5-Benzyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group on the thiadiazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazoles, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine: Exhibits similar acetylcholinesterase inhibition activity.
N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine: A potent STAT3 inhibitor used in cancer treatment.
2-Amino-5-tert-butyl-1,3,4-thiadiazole:
Uniqueness: 5-Benzyl-1,3,4-thiadiazol-2-amine stands out due to its versatile applications across multiple fields, particularly in medicinal chemistry and industrial applications. Its ability to inhibit acetylcholinesterase and act as a corrosion inhibitor highlights its multifunctional nature .
Propiedades
IUPAC Name |
5-benzyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTCSEFOSVTSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353822 | |
| Record name | 5-benzyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16502-08-2 | |
| Record name | 5-benzyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16502-08-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What evidence supports the anticancer potential of 5-Benzyl-1,3,4-thiadiazol-2-amine derivatives?
A2: In vivo studies using Ehrlich ascites carcinoma bearing mice demonstrated that specific derivatives of 5-Benzyl-1,3,4-thiadiazol-2-amine exhibit promising anticancer activity. [] Specifically, derivatives incorporating phenyl isocyanate or phenyl isothiocyanate moieties showed significant tumor growth inhibition compared to the control group. [] These compounds effectively reduced tumor volume, decreased viable tumor cell count, and prolonged the survival time of the mice. [] Further investigation into the underlying mechanisms of action and potential therapeutic applications is warranted.
Q2: How are 5-Benzyl-1,3,4-thiadiazol-2-amine derivatives characterized and what analytical techniques are employed in their study?
A3: The synthesized 5-benzyl-1,3,4-thiadiazole derivatives are routinely characterized using a combination of spectroscopic techniques. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H NMR and 13C NMR, is employed to confirm the structure and purity of the synthesized compounds. [, ] Additionally, researchers utilize X-ray crystallography to obtain detailed structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the molecule. [] Mass spectrometry (MS) is another valuable tool employed to determine the molecular weight and identify characteristic fragmentation patterns, further confirming the identity of the synthesized compounds. [, ] These analytical techniques play a crucial role in the development and optimization of novel 5-Benzyl-1,3,4-thiadiazol-2-amine derivatives for various therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















